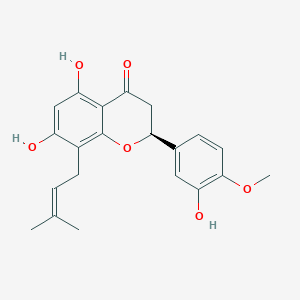
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone is a naturally occurring flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular flavonoid is characterized by its unique chemical structure, which includes multiple hydroxyl groups, a methoxy group, and a prenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trihydroxyacetophenone and 4-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst like hydrochloric acid to form the flavanone structure.
Prenylation: The final step involves the prenylation of the flavanone at the 8-position using a prenyl bromide reagent in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the flavanone structure, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the prenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated flavanones.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.
Industry
Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also explored for its potential use in cosmetics for its antioxidant and anti-aging effects.
Mechanism of Action
The mechanism of action of (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone involves several molecular targets and pathways:
Antioxidant Activity: The compound neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential. It also inhibits cell proliferation by blocking cell cycle progression at the G2/M phase.
Comparison with Similar Compounds
Similar Compounds
(2S)-5,7,3’-trihydroxy-4’-methoxyflavanone: Lacks the prenyl group at the 8-position.
(2S)-5,7,3’-trihydroxy-8-(3’‘-methylbut-2’'-enyl)flavanone: Lacks the methoxy group at the 4’-position.
(2S)-5,7,3’,4’-tetrahydroxy-8-(3’‘-methylbut-2’'-enyl)flavanone: Has an additional hydroxyl group at the 4’-position.
Uniqueness
The uniqueness of (2S)-5,7,3’-trihydroxy-4’-methoxy-8-(3’‘-methylbut-2’'-enyl)-flavonone lies in its combined presence of hydroxyl, methoxy, and prenyl groups. This combination enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3/t19-/m0/s1 |
InChI Key |
MDRKJMLXLVCUIU-IBGZPJMESA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















